molecular formula C7H5N3OS B1273053 2,1,3-Benzoxadiazole-5-carbothioamide CAS No. 306935-24-0

2,1,3-Benzoxadiazole-5-carbothioamide

Cat. No.: B1273053
CAS No.: 306935-24-0
M. Wt: 179.2 g/mol
InChI Key: GGDQNCSDFBIOQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide typically involves the reaction of 2,1,3-benzoxadiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane or chloroform
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Scientific Research Applications

2,1,3-Benzoxadiazole-5-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-5-carbothioamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The benzoxadiazole ring can also interact with DNA or RNA, potentially disrupting their function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazole-5-carboxylic acid
  • 2,1,3-Benzoxadiazole-5-carboxylic acid
  • 2,1,3-Benzoxadiazole-5-sulfonamide

Uniqueness

2,1,3-Benzoxadiazole-5-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thiocarbonyl group allows for specific interactions with nucleophilic sites, making it a valuable compound for various applications .

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQNCSDFBIOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381281
Record name 2,1,3-benzoxadiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-24-0
Record name 2,1,3-benzoxadiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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